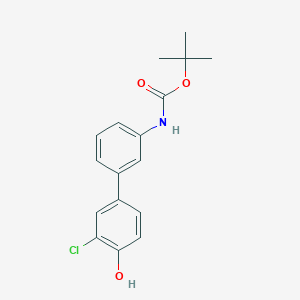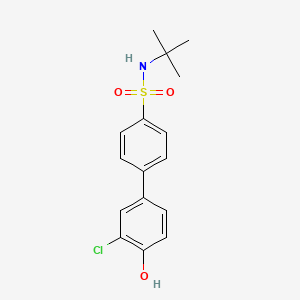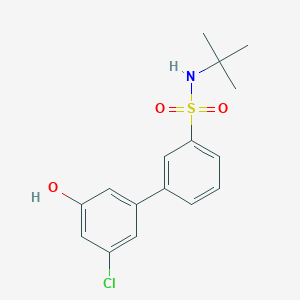
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSCP) is an organic compound belonging to the class of sulfonamides. It is a derivative of phenol, and is a white crystalline powder with a melting point of 91-92°C. 4-t-BSCP is a versatile reagent used in a variety of synthetic and analytical applications. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a type of sulfonamide, which is a class of compounds that act as inhibitors of enzymes involved in the biosynthesis of folic acid. The sulfonamide moiety of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% binds to the active site of the enzyme, which results in the inhibition of the enzyme's activity and the subsequent inhibition of folic acid synthesis.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to have antibacterial and antifungal activity. It has been used in the treatment of various bacterial and fungal infections, including those caused by Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used in the treatment of urinary tract infections and acne.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is its versatility, as it can be used in a variety of synthetic and analytical applications. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that it is a relatively unstable compound, and it can decompose when exposed to heat or light.
Zukünftige Richtungen
Future research on 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% may focus on its potential applications in the synthesis of new pharmaceuticals and agrochemicals, its use as an analytical reagent for the determination of various compounds, and its use as a potential therapeutic agent for the treatment of various bacterial and fungal infections. Additionally, research may focus on improving the stability of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its solubility in various solvents. Further research may also focus on the development of new synthetic methods for the preparation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Synthesemethoden
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step process. In the first step, an aryl sulfonamide is synthesized by reacting an aryl halide with sodium sulfamate in the presence of a base such as pyridine or triethylamine. In the second step, the aryl sulfonamide is reacted with 3-t-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to produce 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Wissenschaftliche Forschungsanwendungen
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a versatile reagent used in a variety of synthetic and analytical applications. It is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the determination of various compounds, such as carbohydrates, amino acids, and nucleotides. It is also used in the synthesis of other organic compounds, such as heterocycles, and in the synthesis of polymers.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGWDCIGEFDYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)

![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)



